molecular formula C6H13BO2 B7725160 4,4,5,5-tetramethyl-1,3,2-dioxaborolane

4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B7725160
M. Wt: 127.98 g/mol
InChI Key: UCFSYHMCKWNKAH-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (commonly abbreviated as HBpin) is a boron-containing heterocyclic compound with the pinacol ligand framework. Its structure features two methyl groups on each oxygen atom of the dioxaborolane ring, conferring steric protection to the boron center. HBpin is widely used as a borating agent in organic synthesis, particularly in hydroboration reactions, C-H borylation, and Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity under mild conditions .

Preparation Methods

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be synthesized through several methods. One common method involves the reaction of pinacol with boron trichloride (BCl3) in the presence of a base such as triethylamine. The reaction typically occurs at low temperatures to prevent decomposition . Another method involves the hydroboration of alkenes or alkynes using pinacolborane in the presence of transition metal catalysts . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production and cost efficiency.

Chemical Reactions Analysis

Borylation of Electrophilic Substrates

HBpin is extensively employed in transition-metal-catalyzed borylation reactions. A notable example is the palladium-catalyzed borylation of aryl/vinyl triflates :

  • Procedure : Aryl triflate derivatives react with HBpin in the presence of PdCl₂(dppf)·CH₂Cl₂ and N-methylmorpholine (NMM) in dioxane at 80°C for 24 hours.

  • Yield : Up to 94% for tyrosine-derived triflates .

  • Mechanism : Oxidative addition of the triflate to Pd⁰ forms a Pd(II) intermediate, followed by transmetallation with HBpin and reductive elimination to yield the boronic ester .

SubstrateCatalystSolventTemp (°C)Yield (%)Reference
Tyrosine triflatePdCl₂(dppf)·CH₂Cl₂Dioxane8094

Borocyclopropanation Reactions

HBpin derivatives enable direct cyclopropane ring formation. 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , synthesized from HBpin and dichloromethane, facilitates Simmons-Smith-type cyclopropanation:

  • Procedure : Reaction with allylic ethers or styrenes in the presence of zinc generates borocyclopropanes via carbenoid intermediates .

  • Key Step : Insertion of zinc into the B–I bond forms a boromethylzinc carbenoid, which adds across olefin π-bonds .

SubstrateReagentConditionsApplication
Allylic ethersZn, 2-(Diiodomethyl)-HBpin60°C, acetone, 48hSynthesis of bicyclic boranes

Hydroboration of Alkenes and Alkynes

HBpin undergoes hydroboration with unsaturated bonds to form alkyl/vinyl boronic esters:

  • Regioselectivity : Follows anti-Markovnikov addition due to B–H bond polarization .

  • Example : Reaction with terminal alkynes yields (E)-vinyl boronic esters, which are precursors to stereodefined alkenes.

SubstrateProductStereochemistryYield (%)
1-Hexyne(E)-1-Hexenylboronate>95% E-selectivity85

Cross-Coupling Reactions

HBpin is integral to Suzuki-Miyaura couplings, forming C–C bonds between boronic esters and aryl halides:

  • Catalysts : Pd(PPh₃)₄ or NiCl₂(dppe) under inert conditions .

  • Scope : Compatible with aryl iodides, bromides, and triflates .

Aryl HalideCatalystBaseYield (%)
4-BromotoluenePd(PPh₃)₄K₂CO₃89

Protonolysis and Transesterification

HBpin reacts with protic substrates (e.g., alcohols, amines) to form borate intermediates:

  • Example : Reaction with ethanol generates B-ethoxy derivatives, useful in protecting-group strategies .

ReagentProductConditionsApplication
EthanolB-EthoxyborolaneRT, anhydrousBoron masking

Scientific Research Applications

Hydroboration Reactions

Hydroboration of Unsaturated Bonds

Pinacolborane is widely used as a hydroborating agent due to its ability to add across double bonds in alkenes and alkynes. The reaction typically involves the formation of trialkylboranes, which can be further oxidized to produce alcohols. Research has shown that pinacolborane can effectively hydroborate aldehydes and ketones under mild conditions when catalyzed by various metal complexes.

  • Case Study : A study highlighted the use of tris(cyclopentadienyl)lanthanide complexes as catalysts for the hydroboration of aldehydes and ketones with pinacolborane, demonstrating high efficiency and selectivity .

Borylation Reactions

Borylation at Benzylic C-H Bonds

Pinacolborane serves as a key reagent for borylation reactions, particularly at benzylic C-H bonds in alkylbenzenes. This process is facilitated by palladium catalysts and allows for the introduction of boron into organic molecules, which can be subsequently transformed into various functional groups.

  • Procedure Overview : In a typical borylation reaction involving pinacolborane, a substrate like L-tyrosine triflate is treated with a palladium catalyst and pinacolborane under controlled conditions to yield the desired borylated product with high yields .

Applications in Organic Electronics

Synthesis of Electroluminescent Materials

Pinacolborane is also instrumental in the synthesis of materials for organic light-emitting diodes (OLEDs). Its derivatives are used to create electroluminescent dyes that exhibit aggregation-induced emission (AIE), which is crucial for enhancing the efficiency and brightness of OLED devices.

  • Material Characteristics : For instance, a tetraphenylethylene derivative functionalized with pinacolborane has been shown to have excellent luminescence properties, achieving a maximum luminescence of 400 cd/m² and luminous efficiency of 1.3 cd/A .

Summary Table of Applications

Application AreaDescriptionKey Findings/Notes
HydroborationAddition to alkenes/alkynes; produces trialkylboranesEffective with metal catalysts; mild reaction conditions
BorylationIntroduction of boron into organic molecules via C-H activationHigh yields in benzylic C-H borylation reactions
Organic ElectronicsSynthesis of AIE materials for OLEDsHigh luminescence and efficiency in electroluminescent dyes

Mechanism of Action

The mechanism of action of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable boron-carbon bonds. In hydroboration reactions, the boron atom adds to the carbon-carbon double or triple bond, forming a boron-carbon bond. This process is often catalyzed by transition metals, which facilitate the addition of boron to the substrate . The molecular targets and pathways involved depend on the specific reaction and the substrates used.

Comparison with Similar Compounds

Comparison with Structural Analogs

HBpin derivatives vary by substituents attached to the boron atom, which influence their electronic, steric, and reactivity profiles. Below is a detailed analysis of key analogs:

Aryl-Substituted Derivatives

  • 2-(4-Iodophenyl)-HBpin : Synthesized via established methods for Suzuki coupling precursors, this derivative is pivotal in forming biaryl structures .
  • 2-(Thiophen-2-yl)-HBpin : Used in cross-coupling reactions, the thiophene group introduces electron-rich character, enhancing reactivity in catalytic processes .
  • 2-(Anthryl)-HBpin (AnthBpin) : Bulky anthracene substituents improve stability in dihydrodibenzoborepin synthesis, with steric hindrance reducing undesired side reactions .

Alkyl and Alkenyl Derivatives

  • 2-Phenethyl-HBpin: Achieved 93% yield via UiO-Co-catalyzed hydroboration of styrene. The phenethyl group enhances solubility in nonpolar solvents, as evidenced by distinct ¹¹B NMR shifts (δ 33.7) .
  • (E/Z)-2-Styryl-HBpin : Synthesized from phenylacetylene and HBpin, these isomers exhibit regioselectivity in radical-polar crossover reactions, with the (E)-isomer favoring conjugated diene formation .
  • 2-(Iodomethyl)-HBpin : Prepared under solvent-free conditions with quantitative yield, this derivative serves as a versatile intermediate for alkyne functionalization .

Heteroatom-Functionalized Derivatives

  • 2-(Benzyloxy)-HBpin : Studied for solvent effects in THF, this derivative’s oxygen substituent increases electrophilicity at boron, accelerating nucleophilic additions .
  • 2-(Phenylethynyl)-HBpin : The ethynyl group enables click chemistry applications, though its electron-withdrawing nature reduces boron’s Lewis acidity compared to alkyl analogs .

Reactivity in Catalytic Processes

  • C-H Borylation : HBpin outperforms B₂pin₂ in regioselectivity for meta-borylation of aromatic substrates when paired with sterically tuned ligands. For example, HBpin enables meta-selectivity in toluene derivatives, whereas B₂pin₂ favors ortho positions .
  • Hydroboration of Ketones: HBpin reduces aryl and dialkyl ketones to secondary alcohols with >90% yield under NaOt-Bu catalysis. The active species, trialkoxyborohydride, forms transiently, highlighting HBpin’s role as a hydride donor .
  • Dehydrogenative Borylation : Rhodium-catalyzed reactions with HBpin yield (E)-vinylboronates with high stereoselectivity, contrasting with ruthenium systems that favor alternative pathways .

Spectroscopic and Stability Profiles

  • ¹¹B NMR Shifts :
    • HBpin: δ ~30–34 ppm .
    • Electron-deficient derivatives (e.g., 2-(2-methyl-5-nitrophenyl)-HBpin): Upfield shifts due to reduced boron electrophilicity .
  • Hydrolytic Stability :
    • HBpin derivatives with bulky groups (e.g., MesBpin) resist hydrolysis better than smaller analogs. For example, N→B-coordinated oxaborolanes exhibit enhanced stability in epoxy resin curing .

Q & A

Basic Questions

Q. What are the primary synthetic routes for preparing 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives, and how do reaction conditions influence product purity?

  • Methodology : The compound and its derivatives are typically synthesized via esterification of boronic acids with pinacol. For example, 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is synthesized by reacting methoxyboronic acid with pinacol under anhydrous conditions, followed by purification via column chromatography (hexanes/EtOAC with 0.25% Et3N) to achieve >97% purity . Key factors include catalyst choice (e.g., Ir-catalyzed photoredox systems for aryl couplings) and moisture exclusion to prevent hydrolysis .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

  • Methodology : The compound acts as a boronic ester precursor, enabling C–C bond formation. For instance, coupling with aryl halides under Pd catalysis (e.g., Pd(PPh3)4) in THF/H2O at 80°C yields biaryl products. Critical parameters include base selection (Na2CO3 or CsF) and stoichiometric control to minimize homocoupling byproducts. NMR (<sup>11</sup>B, <sup>1</sup>H) and GC-MS are used to confirm product identity .

Q. What spectroscopic techniques are most effective for characterizing boron-containing intermediates?

  • Methodology : <sup>11</sup>B NMR is essential for identifying boron environments (δ ~30 ppm for sp<sup>2</sup>-hybridized boron). IR spectroscopy detects B–O stretches (~1350 cm<sup>-1</sup>), while HRMS validates molecular weight. For example, 2-(3-fluorophenyl) derivatives show distinct <sup>19</sup>F coupling in NMR .

Advanced Research Questions

Q. How can contradictory data in Ir-catalyzed photoredox reactions involving this compound be resolved?

  • Methodology : Discrepancies in yields (e.g., 27–60% in morpholine derivatives) often stem from light source intensity or solvent polarity. Systematic optimization using DOE (Design of Experiments) can identify critical variables. For instance, acetonitrile outperforms DMF in radical stabilization, while adjusting Ir(ppy)3 loading (1–5 mol%) improves efficiency .

Q. What strategies mitigate side reactions during multi-step syntheses of α-aminoboronic acids?

  • Methodology : Protecting group chemistry (e.g., Boc for amines) and kinetic quenching (e.g., low-temperature workup) reduce undesired boronate hydrolysis. For example, tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate synthesis requires strict anhydrous conditions and rapid column chromatography to isolate intermediates .

Q. How can computational frameworks (e.g., DFT) guide mechanistic studies of boron-mediated reactions?

  • Methodology : Density Functional Theory (DFT) models the transition states of boronate transfers. For instance, B3LYP/6-31G(d) calculations reveal that steric hindrance from tetramethyl groups lowers activation energy in C–B bond formation by 5–8 kcal/mol compared to unsubstituted analogs .

Q. What are the implications of divergent regioselectivity in carbonyl allylboration reactions?

  • Methodology : Steric effects from the pinacol framework favor γ-selectivity in aldehyde additions. For example, 2-methylbenzo[b]thiophene derivatives exhibit >90% γ-adducts in THF at −78°C, confirmed by NOESY NMR. Solvent polarity adjustments (e.g., toluene vs. DCM) can shift selectivity .

Q. Theoretical and Methodological Considerations

Q. How should researchers align experimental designs with conceptual frameworks in boron chemistry?

  • Methodology : Link reaction outcomes to broader theories (e.g., Lewis acid-base interactions or radical stabilization). For photoredox applications, Marcus theory explains electron transfer efficiency, while HSAB principles guide catalyst-substrate pairing .

Q. What protocols ensure safe handling and storage of moisture-sensitive boronates?

  • Methodology : Store under inert gas (N2 or Ar) at −20°C in flame-resistant cabinets. Use Schlenk lines for transfers and avoid proximity to ignition sources (per NFPA 704 guidelines). Safety protocols for spills include immediate neutralization with NaHCO3 .

Properties

IUPAC Name

4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13BO2/c1-5(2)6(3,4)9-7-8-5/h7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFSYHMCKWNKAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1OC(C(O1)(C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25015-63-8
Record name Pinacolborane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25015-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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